- Comparative Study of Copper- and Silver-Catalyzed Protodecarboxylations of Carboxylic AcidsChemCatChem, 2010, 2(4), 430-442,
Cas no 96-54-8 (N-Methylpyrrole)

N-Methylpyrrole structure
Nombre del producto:N-Methylpyrrole
N-Methylpyrrole Propiedades químicas y físicas
Nombre e identificación
-
- 1-Methyl-1H-pyrrole
- 1-Methylpyrrole
- N-Methyl pyrrole
- N-Methylpyrrole
- 1-Methyl-1H-pyrrole (ACI)
- Pyrrole, 1-methyl- (8CI)
- NSC 65440
- 1-Methylpyrrole,99%
-
- MDL: MFCD00005345
- Renchi: 1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3
- Clave inchi: OXHNLMTVIGZXSG-UHFFFAOYSA-N
- Sonrisas: C1=CN(C)C=C1
- Brn: 104181
Atributos calculados
- Calidad precisa: 81.05780
- Masa isotópica única: 81.058
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 6
- Cuenta de enlace giratorio: 0
- Complejidad: 37.2
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: nothing
- Superficie del Polo topológico: 4.9A^2
Propiedades experimentales
- Color / forma: Fluids.
- Denso: 0.914 g/mL at 25 °C(lit.)
- Punto de fusión: −57 °C (lit.)
- Punto de ebullición: 112-113 °C(lit.)
- Punto de inflamación: Fahrenheit: 60.8 ° f
Celsius: 16 ° c - índice de refracción: n20/D 1.488-1.490
- PH: 10.4 (10g/l, H2O, 10℃)
- Disolución: 13g/l
- Coeficiente de distribución del agua: Soluble in organic solvents such as alcohol and so on, but insoluble in water.
- PSA: 4.93000
- Logp: 1.02510
- Disolución: Not determined
- Sensibilidad: Sensitive to light
- FEMA: 3291
- Presión de vapor: 15 mmHg ( 20.2 °C)
N-Methylpyrrole Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Palabra de señal:Danger
- Instrucciones de peligro: H225,H315,H319,H335
- Declaración de advertencia: P210,P261,P305+P351+P338
- Número de transporte de mercancías peligrosas:UN 1993 3/PG 2
- Wgk Alemania:3
- Código de categoría de peligro: 11-36/37/38
- Instrucciones de Seguridad: S16-S26-S36-S37-S25-S23
- Rtecs:UX9640000
-
Señalización de mercancías peligrosas:
- TSCA:Yes
- Categoría de embalaje:II
- Límite de explosión:1.4-8.5%(V)
- Nivel de peligro:3
- Condiciones de almacenamiento:Sealed in dry,Room Temperature(BD59665)
- Período de Seguridad:3
- Términos de riesgo:R11; R22; R37/38
- Grupo de embalaje:II
N-Methylpyrrole Datos Aduaneros
- Código HS:29339990
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-Methylpyrrole PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17950-2.5g |
1-methyl-1H-pyrrole |
96-54-8 | 96% | 2.5g |
$25.0 | 2023-09-19 | |
Enamine | EN300-17950-100.0g |
1-methyl-1H-pyrrole |
96-54-8 | 96% | 100g |
$61.0 | 2023-05-03 | |
eNovation Chemicals LLC | D488496-1kg |
N-Methyl pyrrole |
96-54-8 | 97% | 1kg |
$280 | 2024-06-05 | |
Life Chemicals | F0001-2301-1g |
N-Methylpyrrole |
96-54-8 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD59665-5g |
1-Methyl-1H-pyrrole |
96-54-8 | 98% | 5g |
¥24.0 | 2023-08-31 | |
TRC | M327015-100ml |
N-Methylpyrrole |
96-54-8 | 100ml |
$ 150.00 | 2023-09-07 | ||
TRC | M327015-250ml |
N-Methylpyrrole |
96-54-8 | 250ml |
$ 241.00 | 2023-09-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M100701-500ml |
N-Methylpyrrole |
96-54-8 | 99% | 500ml |
¥976.90 | 2023-09-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD59665-1g |
1-Methyl-1H-pyrrole |
96-54-8 | 98% | 1g |
¥20.0 | 2024-04-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0414-500ml |
N-Methylpyrrole |
96-54-8 | 99.0%(GC) | 500ml |
¥1295.0 | 2022-05-30 |
N-Methylpyrrole Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Condiciones de reacción
1.1 Catalysts: 2839377-58-9 ; 18 h, rt
Referencia
- Solvent/metal-free benzimidazolium-based carboxyl-functionalized porphyrin photocatalysts for the room-temperature alkylation of amines under the irradiation of visible lightCatalysis Science & Technology, 2022, 12(19), 5917-5931,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: 3,3-Dimethyl-1-butene , Sodium tert-butoxide Catalysts: (SP-5-54)-[2-[[Bis(1-methylethyl)phosphino-κP]oxy]-6-[[bis(1-methylethyl)phosphi… Solvents: p-Xylene ; 12 h, 150 °C
Referencia
- Selective Catalytic Transfer Dehydrogenation of Alkanes and Heterocycles by an Iridium Pincer ComplexAngewandte Chemie, 2014, 53(5), 1390-1394,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide
Referencia
- Selective alkylation of pyrrole by phase transfer catalysis in the absence of solventJournal of Heterocyclic Chemistry, 1994, 31(6), 1715-17,
Synthetic Routes 6
Condiciones de reacción
1.1 Solvents: Acetic anhydride
Referencia
- Synthesis of N-alkylpyrrolesAngewandte Chemie, 1964, 76(12),,
Synthetic Routes 7
Condiciones de reacción
Referencia
- Preparation of stachydrinol and N-methylprolinol salts from piperidine. IChemicke Listy pro Vedu a Prumysl, 1953, 47, 392-8,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 5 h, 40 °C
Referencia
- Antiinflammatory COX/LOX inhibitor and its preparation method and application, China, , ,
Synthetic Routes 9
Condiciones de reacción
1.1 Catalysts: N′′′-(1,1-Dimethylethyl)-N,N,N′,N′,N′′,N′′-hexamethylphosphorimidic triamide Solvents: Tetrahydrofuran ; 22.5 h, 393 K
Referencia
- The reaction of pyrrole with dimethyl carbonate under phosphazene catalysis: N-methoxycarbonylation vs N-methylationApplied Catalysis, 2009, 91(1-2), 380-388,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: 1-Butyl-3-methylimidazolium hexafluorophosphate Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; 2 h, 40 °C
Referencia
- Synthesis of N-substituted pyrrole in ionic liquid, China, , ,
Synthetic Routes 11
Condiciones de reacción
1.1 Solvents: Methanol , Water ; 20 min, 70 °C
Referencia
- N-methylimidazolee-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-13,
Synthetic Routes 12
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Potassium superoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran
1.2 -
1.2 -
Referencia
- Ultrasound promoted N-alkylation of pyrrole using potassium superoxide as base in crown etherUltrasonics Sonochemistry, 1997, 4(2), 95-98,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide
Referencia
- Phase transfer catalysis without solvent. Use of alkyl iodidesSynthetic Communications, 1989, 19(1-2), 293-6,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Potassium superoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 1 h
1.2 1 h
1.2 1 h
Referencia
- Potassium superoxidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-8,
Synthetic Routes 16
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; 2 h, 40 °C
Referencia
- Organic reactions in ionic liquids. A simple and highly regioselective N-substitution of pyrroleSynthesis, 2004, (12), 1951-1954,
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: 1H-Pyrrole-2-carboxylic acid, 1-methyl-, methyl ester Solvents: Dichloromethane ; rt
1.2 3 h, rt → reflux
1.2 3 h, rt → reflux
Referencia
- Preparation of catalysts for production of N-alkylpyrrole derivatives, China, , ,
Synthetic Routes 19
Synthetic Routes 20
N-Methylpyrrole Raw materials
- Sulfur, hydroxytrimethyl- (8CI)
- (dimethoxymethyl)dimethylamine
- methyl pyrrole-1-carboxylate
- 1H-Pyrrole, 2,5-dihydro-1-methyl-, 1-oxide
- butanedial
- 1-methyl-1H-pyrrole-2-carboxylic acid
- 1-Methylpyrrolidine
N-Methylpyrrole Preparation Products
N-Methylpyrrole Proveedores
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:96-54-8)N-Methyl pyrrole
Número de pedido:sfd9718
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:35
Precio ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
(CAS:96-54-8)
Número de pedido:SFD1830
Estado del inventario:
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Wednesday, 11 December 2024 17:03
Precio ($):
N-Methylpyrrole Literatura relevante
-
Jun Zhang,Zhong Wang,Lingjuan Chen,Yan Liu,Ping Liu,Bin Dai RSC Adv. 2018 8 41651
-
Pei-Yu Chang,Po-Hsin Wang,Wen-Churng Lin,Chien-Hsin Yang New J. Chem. 2016 40 9725
-
Shuai-Shuai Li,Hui Lin,Xiao-Mei Zhang,Lin Dong Org. Biomol. Chem. 2015 13 1254
-
Tian-yi Li,Toni Meyer,Rico Meerheim,Marco H?ppner,Christian K?rner,Koen Vandewal,Olaf Zeika,Karl Leo J. Mater. Chem. A 2017 5 10696
-
Vikranth Thaltiri,Kurumurthy Chavva,B. Sathish Kumar,Pradeepta K. Panda New J. Chem. 2019 43 12318
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
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